molecular formula C4H10N2O B8715115 (3R,4R)-4-aminopyrrolidin-3-ol

(3R,4R)-4-aminopyrrolidin-3-ol

Cat. No.: B8715115
M. Wt: 102.14 g/mol
InChI Key: ZCZJKVCIYONNJR-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-Aminopyrrolidin-3-ol is a bicyclic amine-alcohol compound characterized by a pyrrolidine scaffold with hydroxyl (-OH) and amino (-NH2) groups at the 3- and 4-positions, respectively. Its stereochemistry (3R,4R) is critical for its biological activity, as evidenced by its role in pharmaceutical intermediates. For example, crystalline forms of derivatives of this compound are utilized in cancer therapeutics due to their ability to modulate kinase activity or disrupt proliferative pathways .

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(3R,4R)-4-aminopyrrolidin-3-ol

InChI

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2/t3-,4-/m1/s1

InChI Key

ZCZJKVCIYONNJR-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)N

Canonical SMILES

C1C(C(CN1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemical Impact

The biological and physicochemical properties of pyrrolidine derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Chiral Centers Key Applications/Findings Reference
(3R,4R)-4-Aminopyrrolidin-3-ol -OH (C3), -NH2 (C4) 3R,4R Anticancer agents, kinase inhibition
(3R,4R)-4-Fluoropyrrolidin-3-ol -OH (C3), -F (C4) 3R,4R Pharmaceuticals (enhanced metabolic stability)
(3S,4R)-4-Benzylpyrrolidin-3-ol -OH (C3), -Benzyl (C4) 3S,4R Synthetic intermediates (increased lipophilicity)
(3R,4S)-1-[(4-Amino-pyrrolo[3,2-d]pyrimidinyl)methyl]-4-propylpyrrolidin-3-ol -OH (C3), -Propyl (C4), heteroaryl substituent 3R,4S Antiviral activity (targets nucleoside metabolism)
(3S,4S)-4-Methylpyrrolidin-3-ol -OH (C3), -CH3 (C4) 3S,4S Conformational studies (altered hydrogen bonding)

Key Research Findings

Stereochemical Specificity: The (3R,4R) configuration in (3R,4R)-4-aminopyrrolidin-3-ol derivatives confers selectivity in kinase inhibition, as seen in its crystalline form used for cancer treatment . In contrast, epimeric forms (e.g., 3R,4S or 3S,4R) show reduced binding affinity due to mismatched spatial orientation .

Substituent Effects on Bioactivity :

  • Fluorine Substitution : Replacing -NH2 with -F (as in (3R,4R)-4-Fluoropyrrolidin-3-ol) enhances metabolic stability and bioavailability, making it suitable for prolonged therapeutic action .
  • Benzyl and Aryl Groups : The addition of hydrophobic groups like benzyl (e.g., (3S,4R)-4-benzylpyrrolidin-3-ol) increases membrane permeability but may reduce aqueous solubility .

Antiviral Applications: The compound (3R,4S)-1-[(4-amino-pyrrolo[3,2-d]pyrimidinyl)methyl]-4-propylpyrrolidin-3-ol demonstrates potent antiviral activity by mimicking nucleoside structures, disrupting viral replication .

Crystallographic Insights :

  • Crystal structures of analogs like pentafluorophenyl esters highlight the role of hydrogen bonding in stabilizing active conformations. For example, intramolecular hydrogen bonds in (3R,4R,5S)-pentafluorophenyl esters enhance rigidity, which is critical for oligomer synthesis .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight Solubility (Predicted) LogP
(3R,4R)-4-Aminopyrrolidin-3-ol C4H10N2O 102.13 High (polar groups) -1.2
(3R,4R)-4-Fluoropyrrolidin-3-ol C4H8FNO 105.11 Moderate 0.3
(3S,4R)-4-Benzylpyrrolidin-3-ol C11H15NO 177.24 Low (hydrophobic) 2.1
(3R,4S)-4-Propylpyrrolidin-3-ol derivative C14H21N5O 275.35 Low (bulky substituent) 1.8

Structure–Activity Relationships (SAR)

  • Position 4 Modifications: Amino (-NH2) and fluoro (-F) groups at C4 enhance target engagement in enzymes or receptors. Bulky substituents (e.g., propyl, benzyl) at C4 improve selectivity but may reduce solubility .
  • Hydroxyl Group at C3 :
    • Essential for hydrogen bonding with active sites (e.g., kinases, viral polymerases) .

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